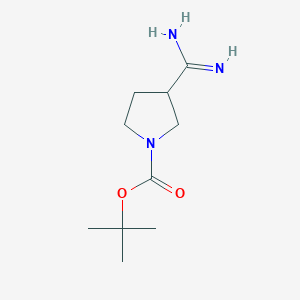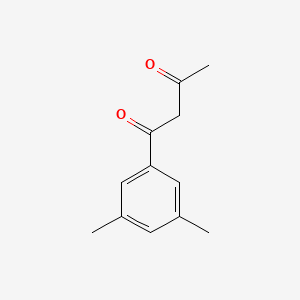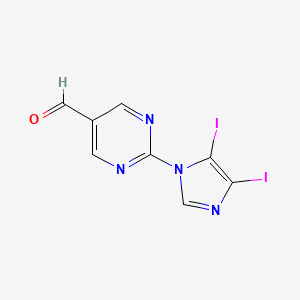
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings. The presence of iodine atoms at positions 4 and 5 of the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The aldehyde group at the 5-position of the pyrimidine ring adds to its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the iodination of an imidazole precursor followed by the formation of the pyrimidine ring. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atoms into the imidazole ring. The subsequent formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-methanol.
Substitution: 2-(4,5-Diazido-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde.
Scientific Research Applications
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the aldehyde group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 4,5-Diphenyl-imidazol-1,2,3-triazole derivatives
- 1H-Imidazol-2-yl-pyrimidine-4,6-diamines .
Uniqueness
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of iodine atoms at specific positions on the imidazole ring, which imparts distinct chemical and biological properties. The combination of imidazole and pyrimidine rings, along with the aldehyde functional group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4I2N4O |
|---|---|
Molecular Weight |
425.95 g/mol |
IUPAC Name |
2-(4,5-diiodoimidazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H4I2N4O/c9-6-7(10)14(4-13-6)8-11-1-5(3-15)2-12-8/h1-4H |
InChI Key |
JJUCLKKZDCKLJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=NC(=C2I)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
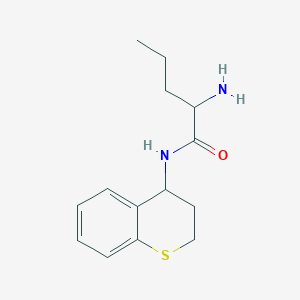
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)

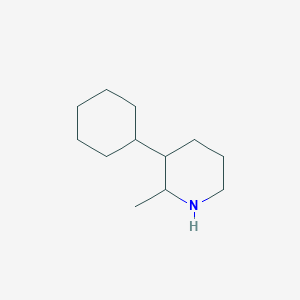
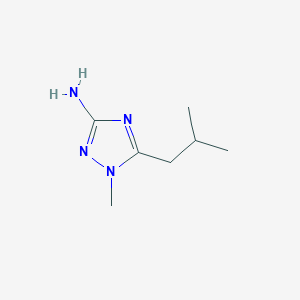
![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
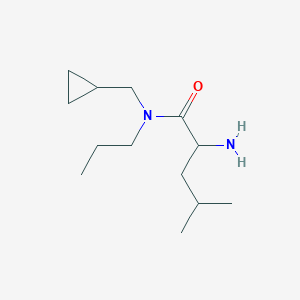

![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)

![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
